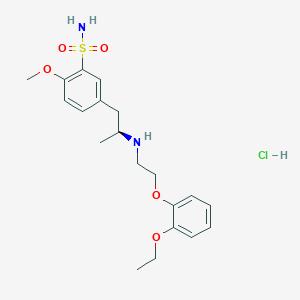

(S)-Tamsulosin Hydrochloride

Description

Properties

IUPAC Name |

5-[(2S)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIZZTHXZRDOFM-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275650 | |

| Record name | (S)-Tamsulosin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106463-19-8 | |

| Record name | (S)-Tamsulosin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Tamsulosin Hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (S)-Tamsulosin Hydrochloride

Abstract

This compound is a cornerstone in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Its clinical success is rooted in a highly refined mechanism of action centered on selective antagonism of α1-adrenergic receptors. This guide provides a comprehensive exploration of this mechanism, moving from receptor subtype selectivity and downstream signaling pathways to the pharmacokinetic nuances that define its uroselective profile. We will dissect the molecular interactions, present the experimental methodologies used to validate these claims, and offer a field-proven perspective on the causality behind its therapeutic efficacy and favorable safety profile.

The Clinical Imperative and the Molecular Target

Benign prostatic hyperplasia is characterized by two components: a static component (enlargement of the prostate gland) and a dynamic component (increased smooth muscle tone in the prostate and bladder neck).[1] The dynamic component, mediated by the sympathetic nervous system, leads to bladder outlet obstruction. This compound primarily addresses this dynamic component.[1]

The molecular targets for tamsulosin are the α1-adrenergic receptors (α1-ARs), a class of G-protein coupled receptors (GPCRs).[2] When stimulated by the endogenous catecholamine norepinephrine, these receptors initiate a signaling cascade that results in smooth muscle contraction.[3] Tamsulosin functions as a potent and selective competitive antagonist at these receptors, preventing norepinephrine binding and thereby promoting smooth muscle relaxation in the prostate and bladder neck.[3][4] This action reduces the resistance to urinary flow, alleviating the primary symptoms of BPH.[5]

The Core of Uroselectivity: α1-Adrenergic Receptor Subtype Specificity

The therapeutic advantage of tamsulosin lies in its "uroselectivity"—the ability to act preferentially on the urinary tract with minimal impact on the cardiovascular system. This is not a monolithic property but is grounded in two distinct principles: receptor subtype selectivity and pharmacokinetic distribution.

Receptor Subtype Distribution and Binding Affinity

Three major subtypes of the α1-adrenoceptor have been identified and cloned: α1A, α1B, and α1D.[6] Their tissue distribution is the key to understanding tamsulosin's selective action:

-

α1A-Adrenoceptors : Constitute approximately 70% of the α1-receptors in the human prostate smooth muscle, prostatic capsule, and bladder neck.[1][6][7] They are the primary mediators of prostatic smooth muscle contraction.

-

α1B-Adrenoceptors : Predominantly located in vascular smooth muscle, where they mediate vasoconstriction and blood pressure regulation.[8][9]

-

α1D-Adrenoceptors : Also found in the lower urinary tract, particularly the bladder (detrusor muscle), as well as the spinal cord.[10][11]

(S)-Tamsulosin exhibits a significantly higher binding affinity for the α1A and α1D subtypes compared to the α1B subtype.[8][10][12] This preferential binding means that at therapeutic concentrations, tamsulosin effectively blocks the receptors responsible for BPH symptoms while having a much lower impact on the receptors that control blood pressure.[1] This avoids the significant orthostatic hypotension commonly associated with older, non-selective α-blockers like prazosin and terazosin.[13][14]

| Receptor Subtype | Tamsulosin Affinity (pKi)[15] | Primary Location(s)[6][8] | Physiological Role[1][9] |

| α1A | 10.38 | Prostate, Bladder Neck | Smooth muscle contraction, Urinary outflow resistance |

| α1B | 9.33 | Vascular Smooth Muscle | Vasoconstriction, Blood pressure control |

| α1D | 9.85 | Bladder, Spinal Cord | Detrusor muscle relaxation |

| Table 1: Binding affinities and distribution of α1-adrenoceptor subtypes. |

Pharmacokinetic Contribution to Uroselectivity

Beyond receptor affinity, tamsulosin's distribution in the body further enhances its uroselectivity. Tamsulosin is highly bound (94% to 99%) to plasma proteins, particularly α1-acid glycoprotein (AGP).[8][16] Crucially, studies have demonstrated that tamsulosin has a much higher unbound drug fraction in the target prostate tissue compared to plasma.[17][18] In one study, the free fraction was 0.4% in plasma versus 59.1% in the prostate.[17] This results in a significantly higher concentration of pharmacologically active tamsulosin at the site of action, allowing for a potent local effect with lower systemic exposure, further contributing to its cardiovascular safety.[18]

The Downstream Signaling Cascade and Its Inhibition

As a GPCR antagonist, tamsulosin works by interrupting a well-defined intracellular signaling pathway.

-

Agonist Activation (Normal Physiology) : Norepinephrine binds to the α1A-AR on a prostatic smooth muscle cell.

-

G-Protein Coupling : The receptor activates its coupled Gq/11 protein.

-

PLC Activation : The Gαq subunit activates Phospholipase C (PLC).

-

Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release : IP3 diffuses to the sarcoplasmic reticulum and binds to IP3 receptors, triggering the release of stored Ca2+ into the cytosol.

-

Contraction : The sharp increase in intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in smooth muscle contraction and increased urethral resistance.

-

PKC Activation : DAG, along with Ca2+, activates Protein Kinase C (PKC), which modulates the contractile state and other cellular functions.[19]

Tamsulosin's Point of Intervention : By competitively binding to the α1A-AR, tamsulosin prevents Step 1. This blockade halts the entire downstream cascade before it begins, preventing the release of intracellular calcium and leading to smooth muscle relaxation.

Experimental Protocols for Mechanistic Elucidation

The claims regarding tamsulosin's mechanism are substantiated by rigorous experimental methodologies. For professionals seeking to replicate or build upon these findings, the following protocols are foundational.

Protocol: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity and selectivity of a compound for specific receptor subtypes.

Objective : To determine the inhibition constant (Ki) of (S)-Tamsulosin for cloned human α1A, α1B, and α1D adrenoceptors.

Methodology :

-

Membrane Preparation : Culture Rat-1 fibroblast cell lines stably transfected to express a single human α1-AR subtype (α1A, α1B, or α1D).[20] Harvest cells and homogenize in an ice-cold buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate to pellet the cell membranes and resuspend to a known protein concentration.

-

Assay Setup : In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a non-selective, high-affinity radioligand (e.g., [3H]-prazosin), and serially diluted concentrations of unlabeled (S)-Tamsulosin.[21]

-

Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation : Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The receptors and bound ligand are trapped on the filter.

-

Quantification : Wash the filters with ice-cold buffer to remove non-specific binding. Place the filter discs into scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of tamsulosin. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of tamsulosin that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Protocol: Isolated Tissue Functional Assay

This ex vivo assay measures the functional consequence of receptor antagonism—the inhibition of smooth muscle contraction.

Objective : To determine the functional potency (pA2) of (S)-Tamsulosin in preventing agonist-induced smooth muscle contraction.

Methodology :

-

Tissue Dissection : Isolate smooth muscle tissue strips from a relevant source, such as human prostate tissue obtained from surgery or an appropriate animal model (e.g., rabbit prostate).

-

Organ Bath Setup : Mount the tissue strip in a heated (37°C) organ bath filled with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Transducer Connection : Attach one end of the tissue to a fixed point and the other to an isometric force transducer connected to a data acquisition system to record changes in muscle tension.

-

Equilibration : Allow the tissue to equilibrate under a small amount of resting tension until a stable baseline is achieved.

-

Control Curve : Generate a cumulative concentration-response curve by adding increasing concentrations of an α1-agonist like phenylephrine and recording the resulting contraction force.

-

Antagonist Incubation : Wash the tissue to return to baseline. Then, add a single, fixed concentration of (S)-Tamsulosin to the bath and incubate for 30-60 minutes.

-

Test Curve : In the continued presence of tamsulosin, repeat the cumulative concentration-response curve for phenylephrine.

-

Data Analysis : The presence of the competitive antagonist tamsulosin will cause a rightward, parallel shift in the agonist's concentration-response curve. By repeating this process with several different concentrations of tamsulosin, a Schild plot can be constructed to calculate the pA2 value, a measure of antagonist potency that is independent of the agonist used.

Conclusion

The mechanism of action of this compound is a paradigm of modern drug design, achieving clinical efficacy through targeted biological intervention. Its foundation is the selective and competitive antagonism of α1A and α1D-adrenergic receptors, which are densely expressed in the smooth muscle of the prostate and bladder neck.[10][12] This receptor selectivity, which spares the vascular α1B subtype, is the primary driver of its favorable uroselective profile.[1][8] This effect is further amplified by a unique pharmacokinetic property: a higher unbound drug concentration in the target prostate tissue than in systemic circulation.[17][18] By interrupting the Gq-protein signaling cascade, tamsulosin prevents norepinephrine-induced smooth muscle contraction, leading to a significant improvement in urine flow and a reduction in the debilitating symptoms of BPH.[1][3] The combination of high target-tissue potency and low systemic side effects establishes (S)-Tamsulosin as a first-line therapeutic option.[5]

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Tamsulosin Hydrochloride?

-

National Center for Biotechnology Information. (n.d.). Tamsulosin. PubChem. Retrieved from [Link]

-

Wilde, M. I., & McTavish, D. (1996). Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms. Drugs & Aging, 9(4), 289-308. Retrieved from [Link]

-

Drugs.com. (n.d.). Tamsulosin: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

-

Korstanje, C., Krauwinkel, W., van der Vliet, A., & van der Heijden, B. (2011). Tamsulosin shows a higher unbound drug fraction in human prostate than in plasma: a basis for uroselectivity? British Journal of Clinical Pharmacology, 72(2), 218-225. Retrieved from [Link]

-

Wikipedia. (n.d.). Tamsulosin. Retrieved from [Link]

- Dr.Oracle. (2025, June 6). How does Tamsulosin work?

-

Ford, A. P., Daniels, D. V., Boyle, G., & Schwinn, D. A. (1997). Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes. The Prostate, 33(1), 55-59. Retrieved from [Link]

- Dr.Oracle. (2025, August 5). What is the mechanism of action (MOA) of Flomax (tamsulosin)?

-

García-Sáinz, J. A., Vázquez-Cuevas, F. J., & Romero-Avila, M. T. (1995). Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species. European Journal of Pharmacology, 289(1), 1-7. Retrieved from [Link]

- Techland. (2025, January 13). Tamsulosin Hydrochloride: Structure, Properties, Pharmacology, and Safety.

-

Tatemichi, S., et al. (2012). Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors. Biological & Pharmaceutical Bulletin, 35(1), 72-77. Retrieved from [Link]

- Dr.Oracle. (2025, October 3). What is the mechanism of action of tamsulosin (alpha-1 adrenergic receptor blocker)?

-

Troost, J., et al. (2010). Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations. Clinical Drug Investigation, 30(3), 183-197. Retrieved from [Link]

- Dr.Oracle. (2025, August 5). Does Tamsulosin (tamsulosin) only target alpha-1a receptors?

-

ResearchGate. (n.d.). Tamsulosin: A review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tamsulosin. Retrieved from [Link]

-

Korstanje, C., Krauwinkel, W., van der Vliet, A., & van der Heijden, B. (2011). Tamsulosin shows a higher unbound drug fraction in human prostate than in plasma: a basis for uroselectivity? British Journal of Clinical Pharmacology, 72(2), 218-225. Retrieved from [Link]

-

Brieflands. (n.d.). A Review on Clinical Pharmacokinetics of Tamsulosin in Patients with Benign Prostatic Hyperplasia. Retrieved from [Link]

-

MedSchool. (n.d.). Tamsulosin. Retrieved from [Link]

-

Drugs.com. (2025, May 30). Tamsulosin Monograph for Professionals. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Flomax® Capsules, 0.4 mg. Retrieved from [Link]

- Spandidos Publications. (2017, May 29).

-

National Center for Biotechnology Information. (n.d.). Tamsulosin Hydrochloride. PubChem. Retrieved from [Link]

-

Narayan, P. (1998). Tamsulosin: the United States trials. Geriatrics, 53 Suppl 2, S29-32. Retrieved from [Link]

-

Orban, T., et al. (2018). A Combination of G Protein-Coupled Receptor Modulators Protects Photoreceptors from Degeneration. Journal of Pharmacology and Experimental Therapeutics, 364(1), 125-136. Retrieved from [Link]

-

Probes & Drugs. (n.d.). tamsulosin. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacology of tamsulosin: Saturation-binding isotherms and competition analysis using cloned α1-adrenergic receptor subtypes. Retrieved from [Link]

-

Medical Institution. (2022, July 20). Tamsulosin - Indications, Mechanism Of Action, Pharmacology, Adverse Effects. YouTube. Retrieved from [Link]

-

ClinPGx. (n.d.). tamsulosin. Retrieved from [Link]

-

Goepel, M., et al. (1999). Radioreceptor assay analysis of tamsulosin and terazosin pharmacokinetics. British Journal of Clinical Pharmacology, 48(5), 757-763. Retrieved from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Tamsulosin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

The Effect of Long-Term Tamsulosin Monotherapy and Tamsulosin – Dutasteride Combination Therapy on PKC-α Enzyme Expression in Prostate Stromal Tissue. Indonesian Journal of Urology, 26(1), 23. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2011). RP HPLC Method for the determination of Tamsulosin in bulk and Pharmaceutical formulations. 01(08), 177-180. Retrieved from [Link]

-

Asian Journal of Chemistry. (2010). RP-HPLC Method for the Determination of Tamsulosin in Bulk and Pharmaceutical Dosage Forms. 22(4), 3236-3240. Retrieved from [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. tamsulosin (PD010069, DRHKJLXJIQTDTD-OAHLLOKOSA-N) [probes-drugs.org]

- 3. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]

- 4. Tamsulosin Hydrochloride | C20H29ClN2O5S | CID 5362376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Tamsulosin: Package Insert / Prescribing Information / MOA [drugs.com]

- 7. droracle.ai [droracle.ai]

- 8. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

- 15. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tamsulosin shows a higher unbound drug fraction in human prostate than in plasma: a basis for uroselectivity? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tamsulosin shows a higher unbound drug fraction in human prostate than in plasma: a basis for uroselectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Effect of Long-Term Tamsulosin Monotherapy and Tamsulosin – Dutasteride Combination Therapy on PKC-α Enzyme Expression in Prostate Stromal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Radioreceptor assay analysis of tamsulosin and terazosin pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the α1a vs. α1b Adrenergic Receptor Selectivity of (S)-Tamsulosin Hydrochloride

Introduction: The Clinical Significance of α1-Adrenergic Receptor Subtype Selectivity

(S)-Tamsulosin hydrochloride, a member of the alpha-blocker class of medications, is a cornerstone in the management of benign prostatic hyperplasia (BPH).[1] Its therapeutic efficacy stems from its ability to relax the smooth muscles of the prostate and bladder neck, thereby alleviating the lower urinary tract symptoms (LUTS) associated with BPH.[1][2] The clinical success of tamsulosin is intrinsically linked to its remarkable selectivity for the α1a- and α1d-adrenergic receptor subtypes over the α1b subtype.[3][4] This in-depth technical guide will elucidate the molecular pharmacology of α1a and α1b adrenergic receptors, the experimental methodologies used to quantify the selectivity of (S)-tamsulosin, and the profound clinical implications of this subtype specificity.

The α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs), are categorized into three subtypes: α1a, α1b, and α1d.[3] While all three subtypes are activated by the endogenous catecholamines norepinephrine and epinephrine, their tissue distribution and physiological roles differ significantly.[5][6] The α1a subtype is predominantly expressed in the human prostate, accounting for approximately 70% of the α1-receptors in this tissue, where it mediates smooth muscle contraction.[3][7] In contrast, the α1b subtype is primarily found in vascular smooth muscle and is a key regulator of blood pressure.[3][8] The selective antagonism of prostatic α1a-receptors by tamsulosin allows for targeted therapeutic effects with a reduced risk of cardiovascular side effects, such as orthostatic hypotension, which are common with non-selective alpha-blockers.[2][9]

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the principles and techniques for evaluating the α1a versus α1b selectivity of compounds like (S)-tamsulosin.

Molecular Pharmacology of α1a and α1b Adrenergic Receptors

Tissue Distribution and Physiological Roles

As previously mentioned, the distinct anatomical locations of α1a and α1b receptors are central to the therapeutic window of tamsulosin. The high density of α1a-receptors in the prostate gland, prostatic capsule, and prostatic urethra makes this subtype an ideal target for treating BPH.[4][7] Conversely, the prevalence of α1b-receptors in blood vessels underscores the potential for cardiovascular side effects with non-selective antagonists.[3]

Downstream Signaling Pathways

Both α1a and α1b adrenergic receptors primarily couple to the Gq/11 family of heterotrimeric G proteins.[5][10] Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[12] This elevation in cytosolic Ca2+ is a critical event in smooth muscle contraction.

While the canonical Gq-PLC pathway is the primary signaling cascade for both subtypes, emerging evidence suggests divergences in their downstream signaling and intracellular trafficking. Studies have shown that α1a-receptors, after internalization into endosomes, can continue to signal through the ERK1/2 pathway and also activate the p38 MAPK pathway.[7][13] In contrast, α1b-receptor signaling appears to be more confined to the plasma membrane, with signals diminishing after endocytosis.[7] These differences in signaling dynamics may contribute to the distinct physiological roles of the two subtypes.

Determining the α1a vs. α1b Selectivity of (S)-Tamsulosin

The selectivity of a compound for different receptor subtypes is a critical determinant of its therapeutic profile. For (S)-tamsulosin, a high selectivity for α1a over α1b is paramount for its clinical utility. This selectivity is quantified through a combination of binding and functional assays.

Radioligand Binding Assays: Quantifying Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.[14] These assays measure the direct interaction between a radiolabeled ligand and the receptor. Competition binding assays are commonly employed to determine the affinity of an unlabeled compound, such as tamsulosin. In this setup, a fixed concentration of a radioligand that binds to the receptor is incubated with varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Studies have consistently demonstrated that (S)-tamsulosin has a significantly higher affinity for the α1a-adrenergic receptor compared to the α1b subtype.

| Compound | α1a pKi | α1b pKi | α1d pKi | Selectivity (α1b/α1a) | Reference |

| (S)-Tamsulosin | 10.38 | 9.33 | 9.85 | ~11-fold | [12][15] |

| Prazosin | 9.4 | 9.5 | 9.6 | ~0.8-fold | [15] |

| Alfuzosin | 8.0 | 7.9 | 8.0 | ~1.3-fold | [15] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

-

Membrane Preparation:

-

Culture cells stably expressing the human α1a or α1b adrenergic receptor subtype.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[9]

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

-

Resuspend the membrane pellet in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[9]

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the membrane preparation (e.g., 10-20 µg of protein per well).

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]prazosin) to each well. The concentration of the radioligand should ideally be close to its Kd value for the receptor.

-

Add increasing concentrations of unlabeled (S)-tamsulosin to the wells.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like phentolamine).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand.[9]

-

Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of tamsulosin by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the tamsulosin concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of tamsulosin that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Functional Assays: Assessing Antagonist Potency

Functional assays are essential to confirm that the binding of a drug to a receptor translates into a biological effect. For antagonists like tamsulosin, these assays measure the ability of the compound to inhibit the response induced by an agonist. Since α1a and α1b receptors are Gq-coupled, functional assays often measure downstream events such as intracellular calcium mobilization or phosphoinositide hydrolysis.[14][16]

The potency of an antagonist is typically expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.

| Compound | α1a pA2/pKB | α1b pA2/pKB | Selectivity (α1b/α1a) | Reference |

| (S)-Tamsulosin | ~10.0 | ~8.9-9.2 | ~6-12-fold | [17][18] |

-

Cell Preparation:

-

Dye Loading:

-

Remove the culture medium and wash the cells with a suitable assay buffer.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them with the dye solution for a specific period (e.g., 30-60 minutes) at 37°C.[16] Probenecid may be included to prevent dye leakage from the cells.[16]

-

-

Assay Protocol:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.[16]

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of (S)-tamsulosin to the wells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of an α1-adrenergic agonist (e.g., phenylephrine or norepinephrine). This concentration should be one that elicits a submaximal response (e.g., EC80).

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the agonist-induced calcium response in the presence of different concentrations of tamsulosin.

-

Plot the agonist response as a function of the logarithm of the tamsulosin concentration.

-

Fit the data to a suitable inhibitory model to determine the IC50 of tamsulosin.

-

Calculate the pA2 value using the Schild equation for competitive antagonists.

-

Molecular Basis of (S)-Tamsulosin's Selectivity

Recent advances in structural biology have provided insights into the molecular determinants of tamsulosin's selectivity for the α1a-adrenergic receptor. Cryo-electron microscopy (cryo-EM) studies of the α1a-receptor have revealed key amino acid residues within the binding pocket that are not conserved in the α1b subtype.[5] Specifically, residues M292 in transmembrane helix 6 and V185 in transmembrane helix 5 of the α1a-receptor have been identified as crucial for the high-affinity binding of α1a-selective antagonists.[5] These residues are different in the α1b-receptor, and this structural variation is believed to be a primary reason for the observed selectivity of compounds like tamsulosin.

Conclusion: From Molecular Selectivity to Clinical Benefit

The preferential binding of this compound to α1a-adrenergic receptors over α1b-receptors is a clear example of how understanding molecular pharmacology can lead to the development of safer and more effective drugs. The in-depth analysis of its binding affinity and functional antagonism through rigorous experimental methodologies provides a solid foundation for its clinical use. By selectively targeting the α1a-receptors in the prostate, tamsulosin effectively alleviates the symptoms of BPH while minimizing the risk of dose-limiting cardiovascular side effects associated with non-selective alpha-blockers.[2][9] This technical guide has provided a comprehensive overview of the principles and methods used to characterize this crucial selectivity, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

-

Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

-

Gosset, J. R. (n.d.). Alpha-1B adrenergic receptor (ADRA1B). Gosset. Retrieved from [Link]

-

(n.d.). Tamsulosin: MedlinePlus Drug Information. MedlinePlus. Retrieved from [Link]

-

(2024, July 17). What is the mechanism of Tamsulosin Hydrochloride? Patsnap Synapse. Retrieved from [Link]

-

Knowlton, K. U., & Baracchini, E. (n.d.). A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. National Center for Biotechnology Information. Retrieved from [Link]

-

(n.d.). Alpha-1 adrenergic receptor. Wikipedia. Retrieved from [Link]

-

(2025, August 5). Does Tamsulosin (tamsulosin) only target alpha-1a receptors? Dr.Oracle. Retrieved from [Link]

- Wilde, M. I., & McTavish, D. (2002). Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms. Drugs & Aging, 19(3), 239-256.

- Piascik, M. T., & Perez, D. M. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation.

-

(n.d.). The α1-adrenergic receptors: diversity of signaling networks and regulation. Taylor & Francis Online. Retrieved from [Link]

-

(2025, August 5). What is the mechanism of action (MOA) of Flomax (tamsulosin)? Dr.Oracle. Retrieved from [Link]

- Sato, S., Hatanaka, T., Yuyama, H., Ukai, M., Noguchi, Y., Ohtake, A., ... & Miyata, K. (2012). Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype. Biological & pharmaceutical bulletin, 35(1), 72-77.

-

(n.d.). Tamsulosin Capsules - Enlarged Prostate Treatment. Cleveland Clinic. Retrieved from [Link]

-

Graham, R. M. (n.d.). α1-Adrenergic Receptor Subtypes : Molecular Structure, Function, and Signaling. American Heart Association Journals. Retrieved from [Link]

-

(2024, June 21). What are α1B-AR agonists and how do they work? Patsnap Synapse. Retrieved from [Link]

- García-Sáinz, J. A., Vázquez-Cuevas, F. J., & Romero-Avila, M. T. (1995). Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species. European journal of pharmacology, 289(1), 1-7.

-

(2025, October 3). What is the mechanism of action of tamsulosin (alpha-1 adrenergic receptor blocker)? Dr.Oracle. Retrieved from [Link]

- Jensen, B. C., Swigart, P. M., & Simpson, P. C. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols, 4(1), e962.

-

(n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

- Richardson, C. D., Donatucci, C. F., Page, S. O., Wilson, K. H., & Schwinn, D. A. (1997). Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes.

-

(n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]

-

Hieble, J. P. (n.d.). α1-Adrenergic Receptor Subtypes : Molecular Structure, Function, and Signaling. American Heart Association Journals. Retrieved from [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and structural characterization of alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differences in the signaling pathways of α(1A)- and α(1B)-adrenoceptors are related to different endosomal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of Alpha-1 Adrenergic Receptors Increases Cytosolic Calcium in Neurons of the Paraventricular Nucleus of the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Differences in the Signaling Pathways of α1A- and α1B-Adrenoceptors Are Related to Different Endosomal Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Tamsulosin Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-Tamsulosin Hydrochloride, an active pharmaceutical ingredient (API) pivotal in the management of benign prostatic hyperplasia (BPH). Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and pharmacological aspects of this compound, underpinned by field-proven insights and authoritative references.

Introduction: The Clinical Significance of Stereoselectivity

Tamsulosin hydrochloride is a selective antagonist of the α1A-adrenergic receptor, which is predominantly found in the smooth muscle of the prostate and bladder neck.[1] Its therapeutic efficacy in alleviating the symptoms of BPH, such as urinary hesitancy and weak stream, stems from its ability to relax these muscles, thereby improving urinary flow.[2] The pharmacological activity of tamsulosin resides primarily in the (R)-enantiomer, while the (S)-enantiomer, the subject of this guide, is considered an impurity.[3][4] Understanding the chemical and pharmacological properties of the (S)-enantiomer is crucial for stereospecific synthesis, analytical method development, and ensuring the safety and efficacy of the final drug product.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical structure and physicochemical properties of this compound is fundamental for its synthesis, formulation, and analysis.

Chemical Structure and Stereochemistry

This compound is the hydrochloride salt of the (S)-enantiomer of tamsulosin. The molecule possesses a single chiral center, giving rise to two enantiomers.

IUPAC Name: 5-[(2S)-2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide hydrochloride[5]

Chemical Formula: C₂₀H₂₉ClN₂O₅S[5]

Molecular Weight: 445.0 g/mol [5]

The stereochemistry at the chiral carbon is critical. The designation '(S)' refers to the spatial arrangement of the substituents around this carbon atom, as determined by the Cahn-Ingold-Prelog priority rules.

Caption: Chemical structure of the (S)-Tamsulosin cation.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior during manufacturing and formulation.

| Property | Description | References |

| Appearance | White to off-white crystalline powder. | [7] |

| Melting Point | Approximately 228-230 °C. | [8] |

| Solubility | Sparingly soluble in water and methanol, slightly soluble in glacial acetic acid and ethanol, and practically insoluble in ether. | [9] |

| pKa | Not explicitly found in the provided search results. | |

| LogP | Approximately 2.3 for the free base. | [10] |

Synthesis and Potential Impurities

The synthesis of enantiomerically pure tamsulosin is a key challenge. Several strategies have been developed to produce the desired (R)-enantiomer while minimizing the formation of the (S)-enantiomer.

Enantioselective Synthesis Strategies

The synthesis of tamsulosin often involves the creation of a key chiral intermediate, (R)-(-)-5-(2-Aminopropyl)-2-Methoxybenzenesulphonamide HCl.[11] Various methods are employed to achieve high enantiomeric purity:

-

Chemoenzymatic Synthesis: This approach utilizes enzymes like lipases, alcohol dehydrogenases, or transaminases to introduce chirality with high stereoselectivity.[3] For instance, transaminases can be used for the biotransamination of a ketone precursor to directly yield the enantiopure (R)-amine.[3]

-

Asymmetric Synthesis: This method employs chiral auxiliaries or catalysts to direct the formation of the desired enantiomer. One approach uses Ellman's sulfinamide reagent, which can achieve an enantiomeric ratio of 87:13, requiring further purification through crystallization with a resolving agent like dibenzoyl tartaric acid to achieve >99.5% enantiomeric excess (ee).[1][12]

-

Resolution of Racemates: This traditional method involves synthesizing a racemic mixture of the amine intermediate and then separating the enantiomers using a chiral resolving agent, such as (D)-tartaric acid.[12] This process often requires multiple recrystallization steps to achieve high optical purity.[12]

Potential Impurities

During the synthesis of tamsulosin, several process-related impurities and degradation products can arise. The (S)-enantiomer is a primary stereoisomeric impurity. Other potential impurities include starting materials, intermediates, and by-products of side reactions. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions can help identify potential degradation products.[10]

Analytical Methodologies for Characterization and Quantification

Robust analytical methods are essential for controlling the quality of this compound, particularly for quantifying the (S)-enantiomer as an impurity in the (R)-Tamsulosin API.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of tamsulosin and its impurities.

Representative HPLC Method for Impurity Profiling:

-

Objective: To separate and quantify this compound and other related substances in a sample of (R)-Tamsulosin Hydrochloride.

-

Column: A chiral stationary phase is required to separate the enantiomers. Alternatively, a reversed-phase column (e.g., C18) can be used for achiral impurities.[13][14]

-

Mobile Phase: A typical mobile phase for achiral separations consists of a mixture of a buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile.[14][15] For chiral separations, specific mobile phases are required depending on the column.

-

Detection: UV detection is commonly employed, with wavelengths around 225 nm or 280 nm being suitable.[14][16]

-

System Suitability: Parameters such as resolution between the enantiomer peaks, tailing factor, and theoretical plates should be established to ensure the method's performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers high sensitivity and specificity for the quantification of tamsulosin in various matrices, including pharmaceutical formulations and biological samples.[17][18] The technique is particularly useful for bioanalytical studies and for identifying unknown impurities. In positive electrospray ionization mode, tamsulosin typically forms a protonated molecule [M+H]⁺ at m/z 409.1.[10][18]

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and confirmation of this compound.

-

UV-Visible Spectroscopy: Tamsulosin hydrochloride exhibits a UV absorption maximum at approximately 280 nm in a methanol:water (1:1) solvent system.[2] This property is utilized for quantitative analysis using spectrophotometry.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the complete structural characterization of the molecule.

-

Mass Spectrometry (MS): As mentioned, MS is crucial for determining the molecular weight and fragmentation pattern, which aids in structural confirmation and impurity identification.[10]

Pharmacological Profile

While the (S)-enantiomer is generally considered inactive, understanding the pharmacology of the active (R)-enantiomer provides context for its stringent control as an impurity.

Mechanism of Action

Tamsulosin is a selective α1-adrenergic receptor antagonist with a higher affinity for the α1A and α1D subtypes compared to the α1B subtype.[19] The α1A receptors are densely located in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck.[2] By blocking these receptors, tamsulosin induces smooth muscle relaxation, leading to improved urinary flow and a reduction in the symptoms of BPH.[1]

Caption: Mechanism of action of (R)-Tamsulosin.

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of tamsulosin has been well-characterized.

-

Absorption: Tamsulosin is well-absorbed orally, with a bioavailability of nearly 100% in its modified-release formulation when taken under fasting conditions.[5][20]

-

Distribution: It is highly bound to plasma proteins, primarily to alpha-1-acid glycoprotein.[7]

-

Metabolism: Tamsulosin is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[5][19][21][22] Major metabolic pathways include O-deethylation and O-demethylation.[7]

-

Excretion: Less than 10% of the administered dose is excreted unchanged in the urine.[21] The metabolites are extensively conjugated with glucuronide or sulfate before renal excretion.[21] The elimination half-life is approximately 9-13 hours.[20][23]

Drug-Drug Interactions

Given its metabolism by CYP3A4 and CYP2D6, tamsulosin is susceptible to drug-drug interactions.

-

CYP3A4 Inhibitors: Strong inhibitors of CYP3A4, such as ketoconazole, can significantly increase the plasma concentration of tamsulosin.[6][24]

-

CYP2D6 Inhibitors: Strong inhibitors of CYP2D6, such as paroxetine, can also lead to increased tamsulosin levels.[6][25]

-

Other Alpha-Blockers: Concomitant use with other alpha-blockers (e.g., doxazosin, terazosin) should be avoided due to an increased risk of hypotension.[6][25]

-

PDE5 Inhibitors: Co-administration with phosphodiesterase-5 (PDE5) inhibitors (e.g., sildenafil, tadalafil) can enhance the hypotensive effects.[24][25]

Crystal Structure

The three-dimensional arrangement of molecules in the solid state influences the physicochemical properties of the drug substance. The crystal structure of tamsulosin hydrochloride has been determined using synchrotron X-ray powder diffraction. It crystallizes in the monoclinic space group P2₁.[26][27] The crystal structure is characterized by slabs of tamsulosin hydrochloride molecules. Hydrogen bonding plays a significant role in the crystal packing, with strong hydrogen bonds observed between the protonated nitrogen atoms and the chloride anions, as well as between the sulfonamide group and chloride anions and ether oxygen atoms.[26][27]

Conclusion

This technical guide has provided a detailed examination of the chemical structure, properties, synthesis, analysis, and pharmacology of this compound. For drug development professionals, a comprehensive understanding of this enantiomeric impurity is paramount for the development of a safe, effective, and high-quality (R)-Tamsulosin Hydrochloride drug product. The control of stereoisomeric impurities is a critical aspect of modern pharmaceutical development and manufacturing, ensuring the desired therapeutic outcome while minimizing potential risks.

References

-

PubChem. (n.d.). Tamsulosin. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, Q., et al. (2013). Identification and Determination of Related Substances in Tamsulosin Hydrochloride Sustained-Release Capsules.

- Franco-Salinas, G., & de la Rosette, J. J. (2010). Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations. Clinical Pharmacokinetics, 49(3), 177–188.

- Kamimura, H., et al. (1998). Identification of cytochrome P450 isozymes involved in metabolism of the alpha1-adrenoceptor blocker tamsulosin in human liver microsomes. Xenobiotica, 28(10), 909–922.

-

GoodRx. (2023). 6 Tamsulosin (Flomax) Interactions You Should Know About. Retrieved from [Link]

-

PrescriberPoint. (n.d.). Tamsulosin Hydrochloride capsule Drug Interactions. Retrieved from [Link]

-

SingleCare. (2023). Tamsulosin interactions to avoid. Retrieved from [Link]

-

ResearchGate. (n.d.). Tamsulosin is metabolized to five known metabolites by cytochrome P450... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Tamsulosin: Understanding Its Key Precursor. Retrieved from [Link]

- Gholami, K., & Salarilak, S. (2016). A Review on Clinical Pharmacokinetics of Tamsulosin in Patients with Benign Prostatic Hyperplasia. Nephro-Urology Monthly, 8(3), e36965.

-

Medical News Today. (n.d.). Tamsulosin: Side effects, dosage, uses, and more. Retrieved from [Link]

- Shrivastava, A., & Aggrawal, P. (2013). Various Analytical Methodologies for Determination of Selective α1A Receptor Blocker Tamsulosin Hydrochloride and Its Combinations in Different Matrices. World Journal of Analytical Chemistry, 1(3), 37-48.

- Ríos-Lombardía, N., et al. (2017). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry, 15(43), 9132–9139.

- Nagasawa, K., et al. (2022). Continuous-Flow Synthesis of (R)-Tamsulosin Utilizing Sequential Heterogeneous Catalysis.

-

YouTube. (2023, March 16). Pharmacology of Tamsulosin (Flomax); Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]

- Reddy, A. V., et al. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride.

-

Drugs.com. (n.d.). Tamsulosin Interactions Checker. Retrieved from [Link]

-

ClinPGx. (n.d.). tamsulosin. Retrieved from [Link]

- Kumar, A., et al. (2016). Analytical Method Development and Validation for Estimation of Tamsulosin Hydrochloride by UV-Spectroscopic Method. International Journal of Pharmaceutical Sciences and Research, 7(5), 2028-2032.

-

Acute Porphyria Drugs Database. (n.d.). G04CA02 - Tamsulosin. Retrieved from [Link]

- Abdel-Hamid, M. E., et al. (2011). A Validated LC-MS/MS Method for the Determination of Tamsulosin Hydrochloride in Six Brands; Applications to Content Uniformity and Dissolution Studies. Research Journal of Pharmacy and Technology, 4(12), 1885-1890.

- Sreekanth, N., et al. (2011). RP – HPLC method for the estimation of Tamsulosin Hydrochloride in Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 112-114.

- RP-HPLC method development and validation for tamsulosin hydrochloride. (2024). Journal of Pharmaceutical Negative Results, 15(Special Issue 1), 1-10.

- Patel, M. J., et al. (2011). Spectrophotometric estimation of tamsulosin hydrochloride by acid-dye method. Indian Journal of Pharmaceutical Sciences, 73(3), 329–332.

- Rao, M. V. B., et al. (2011). RP HPLC Method for the determination of Tamsulosin in bulk and Pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 1(8), 177-180.

- Reddy, A. V., et al. (2009). ChemInform Abstract: Improved Process for the Preparation of Tamsulosin Hydrochloride. ChemInform, 40(32).

- Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790–795.

- Chandorkar, J. G., et al. (2008). A sensitive HPLC method for simultaneous estimation of tamsulosin hydrochloride and its impurity. Pakistan Journal of Pharmaceutical Sciences, 21(3), 307–310.

- Patel, N. V., et al. (2021). Crystal structure of tamsulosin hydrochloride, C20H29N2O5SCl. Powder Diffraction, 36(2), 85–91.

-

Scirp.org. (n.d.). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. Retrieved from [Link]

- Christy, J. V., et al. (2011). A validated rp-hplc method for the determination of impurities in tamsulosin hcl. International Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 231-236.

- Patel, N. V., et al. (2021). Crystal structure of tamsulosin hydrochloride, C20H29N2O5SCl. Powder Diffraction, 36(2), 85-91.

- Thevis, M., et al. (2011). Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry.

- Google Patents. (n.d.). US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof.

- Google Patents. (n.d.). EP1734036A1 - Process for preparation of tamsulosin and its derivatives.

-

European Patent Office. (n.d.). EP1734036A1 - Process for preparation of tamsulosin and its derivatives. Retrieved from [Link]

- El-Gindy, A., et al. (2008). Quantification of Tamsulosin in Human Plasma by High-Performance Liquid Chromatography Coupled with Electrospray Tandem Mass Spectrometry.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Rao, M. V. B., et al. (2011). DEVELOPMENT AND VALIDATION OF RP - HPLC METHOD FOR THE DETERMINATION OF TAMSULOSIN HYDROCHLORIDE. Asian Journal of Chemistry, 23(4), 1695-1698.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C20H29ClN2O5S | CID 60146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tamsulosin interactions to avoid | SingleCare [singlecare.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Spectrophotometric estimation of tamsulosin hydrochloride by acid-dye method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. nbinno.com [nbinno.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. RP-HPLC method development and validation for tamsulosin hydrochloride. [wisdomlib.org]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. akjournals.com [akjournals.com]

- 19. ClinPGx [clinpgx.org]

- 20. brieflands.com [brieflands.com]

- 21. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Identification of cytochrome P450 isozymes involved in metabolism of the alpha1-adrenoceptor blocker tamsulosin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Tamsulosin: Side effects, dosage, uses, and more [medicalnewstoday.com]

- 25. 6 Tamsulosin (Flomax) Interactions You Should Know About - GoodRx [goodrx.com]

- 26. researchgate.net [researchgate.net]

- 27. Crystal structure of tamsulosin hydrochloride, C20H29N2O5SCl | Powder Diffraction | Cambridge Core [cambridge.org]

The Discovery and Development of (S)-Tamsulosin Hydrochloride: A Technical Guide

This guide provides an in-depth technical exploration of the discovery, development, and molecular pharmacology of (S)-Tamsulosin Hydrochloride, a cornerstone in the management of benign prostatic hyperplasia (BPH). It is designed for researchers, scientists, and drug development professionals, offering insights into the strategic decisions and scientific rigor that propelled this molecule from a novel compound to a globally recognized therapeutic agent.

Genesis of a Uroselective Alpha-1 Adrenoceptor Antagonist

The journey of tamsulosin began at Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) with a strategic pivot from cardiovascular to urological research.[1][2][3] Initially, the research program aimed to develop a novel antihypertensive agent by creating a compound that blocked both α- and β-adrenoceptors.[3] This led to the synthesis of amosulalol, a compound whose enantiomers exhibited distinct pharmacological profiles. The S(+)-isomer was found to be a selective α1-adrenoceptor antagonist, while the R(-)-isomer showed β-adrenoceptor blockade.[3]

This crucial observation prompted a new research trajectory. Recognizing the role of α1-adrenoceptors in the smooth muscle of the prostate and bladder neck in the pathophysiology of BPH, the team at Yamanouchi synthesized and screened numerous derivatives of S(+)-amosulalol.[3][4] This systematic exploration led to the discovery of tamsulosin in 1980, a sulphamoylphenethylamine derivative with potent and selective α1-adrenoceptor antagonism.[3][4]

Elucidating the Mechanism of Action: A Tale of Subtype Selectivity

Tamsulosin's therapeutic success is rooted in its unique mechanism of action. It functions as a selective antagonist of α1-adrenoceptors, primarily targeting the α1A and α1D subtypes.[5][6][7] These receptor subtypes are predominantly located in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck.[5][6][8] In patients with BPH, stimulation of these receptors by norepinephrine leads to smooth muscle contraction, causing bladder outlet obstruction and the associated lower urinary tract symptoms (LUTS).[4][8]

By competitively blocking these receptors, tamsulosin prevents norepinephrine from binding and inducing contraction.[8] This results in the relaxation of the smooth muscles in the prostate and bladder neck, leading to improved urinary flow and a reduction in the symptoms of BPH.[5][6][8]

A key differentiator for tamsulosin is its selectivity for the α1A and α1D subtypes over the α1B subtype, which is primarily found in vascular smooth muscle.[7][9] Older, non-selective α-blockers antagonize all three subtypes, often leading to significant cardiovascular side effects like orthostatic hypotension.[8][9] Tamsulosin's subtype selectivity minimizes these effects, allowing for a more favorable safety profile and eliminating the need for dose titration upon initiation of therapy.[4][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tamsulosin (Harnal, Flomax, OMNIC) | springerprofessional.de [springerprofessional.de]

- 3. canjurol.com [canjurol.com]

- 4. [Discovery and development of tamsulosin hydrochloride, a new alpha 1-adrenoceptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. droracle.ai [droracle.ai]

- 7. ClinPGx [clinpgx.org]

- 8. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

In Vitro Pharmacokinetics and Metabolism of (S)-Tamsulosin Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: Understanding the In Vitro Profile of a Uroselective α1-Adrenoceptor Antagonist

(S)-Tamsulosin Hydrochloride is a selective antagonist of α1A and α1D adrenoceptors, widely prescribed for the treatment of benign prostatic hyperplasia (BPH).[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile, which dictates its bioavailability, duration of action, and potential for drug-drug interactions. A thorough in vitro characterization is a cornerstone of preclinical development, providing critical insights into the drug's behavior in a controlled biological system. This guide offers an in-depth exploration of the in vitro pharmacokinetics and metabolism of this compound, designed for researchers and scientists in the field of drug development. We will delve into the experimental methodologies, the underlying scientific rationale, and the interpretation of key data, providing a comprehensive framework for assessing this important therapeutic agent.

Core Principles of In Vitro Assessment: A Foundation for Predictive Science

The primary objective of in vitro pharmacokinetic and metabolic studies is to create a simplified, yet biologically relevant, model of a drug's fate within the human body. For this compound, this involves a multi-faceted investigation into its metabolic stability, the enzymatic pathways responsible for its biotransformation, the identification of its metabolites, and its interaction with plasma proteins. These studies are not merely procedural; they are predictive tools that inform clinical trial design and anticipate potential safety concerns.

The choice of in vitro systems, such as human liver microsomes (HLMs), is strategic. HLMs are subcellular fractions of the liver that are enriched in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[3] By incubating this compound with HLMs in the presence of necessary cofactors, we can simulate its hepatic metabolism and gain a quantitative understanding of its clearance.

Metabolic Pathways of this compound: The Role of Cytochrome P450

This compound undergoes extensive metabolism, primarily orchestrated by the cytochrome P450 enzymes in the liver.[4][5] In vitro studies using human liver microsomes have been instrumental in elucidating the specific CYP isoforms involved in its biotransformation.

Key Metabolic Reactions and Responsible Enzymes

The metabolism of tamsulosin is a complex process involving several key reactions. In vitro investigations have identified that CYP3A4 and CYP2D6 are the principal enzymes responsible for the metabolism of tamsulosin.[4][6][7]

The major metabolic pathways include:

-

O-deethylation: This reaction leads to the formation of the M-1 metabolite.[6]

-

Hydroxylation: The m-hydroxylated metabolite (M-3) is another significant product.[6]

-

Oxidative deamination: This pathway results in the formation of the o-ethoxyphenoxy acetic acid metabolite (AM-1).[6]

The formation of metabolites AM-1 and M-1 is primarily catalyzed by CYP3A4, while the production of M-3 and another metabolite, M-4, is attributed to CYP2D6.[6] It is important to note that while these are the major players, minor contributions from other CYP isoenzymes cannot be entirely ruled out.[4][6]

The following diagram illustrates the primary metabolic pathways of this compound.

Caption: Primary metabolic pathways of this compound.

Quantitative Summary of Metabolite Formation

The following table summarizes the key metabolites of this compound and the primary enzymes responsible for their formation, as determined from in vitro studies.

| Metabolite | Metabolic Reaction | Primary Catalyzing Enzyme(s) |

| M-1 | O-deethylation | CYP3A4 |

| AM-1 | Oxidative deamination | CYP3A4 |

| M-3 | m-hydroxylation | CYP2D6 |

| M-4 | Not specified | CYP2D6 |

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

This section provides a detailed, step-by-step methodology for assessing the metabolic stability and identifying the metabolites of this compound using human liver microsomes. This protocol is a synthesis of established methodologies in the field.[3][8]

Objective

To determine the in vitro metabolic stability (half-life, intrinsic clearance) of this compound and to identify its major metabolites in human liver microsomes.

Materials

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold, containing 0.1% formic acid)

-

Water (LC-MS grade)

-

Incubator (37°C)

-

Centrifuge

-

LC-Q-TOF Mass Spectrometer or equivalent high-resolution mass spectrometer

Experimental Workflow

The following diagram outlines the general workflow for an in vitro metabolism study using human liver microsomes.

Caption: General workflow for an in vitro metabolism study.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

-

Thaw the pooled human liver microsomes on ice. Dilute the microsomes to a final protein concentration of 1.0 mg/mL in 100 mM phosphate buffer (pH 7.4).[3]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the diluted HLM suspension and the this compound stock solution to achieve a final substrate concentration of 10 µM.[3]

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system (final NADPH concentration of 1 mM).[3] The total incubation volume should be 0.5 mL.[3]

-

Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to determine the rate of metabolism.

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[3]

-

Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the microsomal proteins.[3]

-

Transfer the supernatant to a new tube, concentrate it, and reconstitute the residue in 50 µL of a 90:10 mixture of water and acetonitrile with 0.1% formic acid for LC-MS analysis.[3]

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method.

-

Chromatographic Separation: Employ a reverse-phase C18 column (e.g., 2.1 x 50 mm, 5 µm) with a gradient elution using mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).[3]

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire full scan MS and data-dependent MS/MS spectra to identify the parent drug and its metabolites.

-

-

Data Analysis:

-

Metabolic Stability: Plot the natural logarithm of the peak area ratio of (S)-Tamsulosin to an internal standard versus time. The slope of the linear regression will give the rate constant of elimination (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

-

Metabolite Identification: Analyze the MS and MS/MS spectra to propose the structures of the observed metabolites based on their accurate mass and fragmentation patterns.

-

Plasma Protein Binding: The Impact on Free Drug Concentration

This compound is extensively bound to human plasma proteins, with binding percentages ranging from 94% to 99%.[5] The primary binding protein is alpha-1-acid glycoprotein (AGP).[9][10] This high degree of protein binding is a critical pharmacokinetic parameter, as only the unbound (free) fraction of the drug is pharmacologically active and available for metabolism and excretion.

In vitro protein binding studies are essential to quantify the extent of this interaction. The ultrafiltration method is a commonly employed technique for this purpose.[9]

Experimental Protocol: In Vitro Plasma Protein Binding by Ultrafiltration

Objective

To determine the percentage of this compound bound to human plasma proteins.

Materials

-

This compound (radiolabeled or non-labeled)

-

Human plasma

-

Ultrafiltration devices (e.g., with a molecular weight cut-off of 5,000 Da)

-

Incubator (37°C)

-

Centrifuge

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS or liquid scintillation counter for radiolabeled compound)

Procedure

-

Sample Preparation:

-

Spike human plasma with this compound to achieve the desired concentration.

-

Incubate the mixture at 37°C for a sufficient time to reach binding equilibrium (e.g., 15 minutes).[9]

-

-

Ultrafiltration:

-

Transfer an aliquot of the incubated plasma to the ultrafiltration device.

-

Centrifuge the device at a specified speed and temperature (e.g., 2000 g at 37°C) to separate the protein-free ultrafiltrate.[9]

-

-

Analysis:

-

Measure the concentration of this compound in the initial plasma sample (total concentration) and in the ultrafiltrate (unbound concentration) using a validated analytical method.

-

-

Calculation:

-

The percentage of unbound drug is calculated as: (% Unbound) = (Concentration in ultrafiltrate / Total concentration in plasma) x 100

-

The percentage of bound drug is then: (% Bound) = 100 - % Unbound

-

Conclusion: Integrating In Vitro Data for a Holistic Pharmacokinetic Profile

The in vitro pharmacokinetic and metabolic characterization of this compound provides a foundational understanding of its disposition in humans. The data generated from these studies, including metabolic stability, identification of key metabolic pathways and enzymes, and the extent of plasma protein binding, are crucial for several aspects of drug development. They aid in predicting in vivo clearance, anticipating potential drug-drug interactions with inhibitors or inducers of CYP3A4 and CYP2D6, and informing dose selection for clinical trials. The methodologies outlined in this guide represent a robust framework for obtaining high-quality, reproducible in vitro data, thereby contributing to a more comprehensive and predictive preclinical assessment of this compound and other drug candidates.

References

- Kesana, S. L., Prakash, D. J., Babu, V. H., & Sastry, P. C. (2018). In vitro metabolite identification of Tamsulosin using LC-Q-TOF mass spectrometry. Indo American Journal of Pharmaceutical Sciences, 5(10), 1-10.

- Kamimura, H., Kawahara, T., Oishi, S., Matsushima, H., Watanabe, T., Higuchi, S., Hall, M., Wood, S. G., & Chasseaud, L. F. (1998). Identification of cytochrome P450 isozymes involved in metabolism of the alpha1-adrenoceptor blocker tamsulosin in human liver microsomes. Xenobiotica, 28(8), 775–785.

-

DailyMed. (n.d.). Tamsulosin hydrochloride capsule. U.S. National Library of Medicine. Retrieved from [Link]

- Ishiguro, M., Tanigawara, Y., Hiraoka, H., Okumura, K., & Hori, R. (2000). Selective Binding of Tamsulosin to Genetic Variants of Human α1-Acid Glycoprotein. Biological & Pharmaceutical Bulletin, 23(11), 1369–1372.

-

ClinPGx. (n.d.). Tamsulosin Pathway, Pharmacokinetics. Retrieved from [Link]

- Alabaster, V. A. (1997). Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes.

-

PubChem. (n.d.). Tamsulosin. National Center for Biotechnology Information. Retrieved from [Link]

-

ClinPGx. (n.d.). Tamsulosin. Retrieved from [Link]

- Michel, M. C. (2009). Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations. Clinical Pharmacokinetics, 48(11), 697–711.

-

ResearchGate. (n.d.). Tamsulosin is metabolized to five known metabolites by cytochrome P450... [Image]. Retrieved from [Link]

- Tanaka, Y., et al. (2002). Identification of binding sites of prazosin, tamsulosin and KMD-3213 with alpha(1)-adrenergic receptor subtypes by molecular modeling. Life Sciences, 71(21), 2507–2519.

-

ResearchGate. (n.d.). In vitro metabolite identification of Tamsulosin using LC-Q-TOF mass spectrometry. Retrieved from [Link]

- S. Thomas, & J. D. (2011). RP HPLC Method for the determination of Tamsulosin in bulk and Pharmaceutical formulations. Asian Journal of Chemistry, 23(1), 11-14.

- Hiraoka, H., Yamamoto, K., Okano, N., Morita, T., Goto, F., & Horiuchi, R. (1999). Plasma protein binding of tamsulosin hydrochloride in renal disease: role of alpha1-acid glycoprotein and possibility of binding interactions. European Journal of Clinical Pharmacology, 55(5), 383–388.

- Matsushima, H., Kamimura, H., Soeishi, Y., Watanabe, T., & Higuchi, S. (1998). Pharmacokinetics and plasma protein binding of tamsulosin hydrochloride in rats, dogs, and humans. Drug Metabolism and Disposition, 26(3), 240–245.

- Panda, A., & Annapurna, M. M. (2024). Analytical Methods for the Estimation of Tamsulosin - A Review. Acta Scientific Pharmaceutical Sciences, 8(2), 58-60.

-

ResearchGate. (n.d.). Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations. Retrieved from [Link]

- Amanlou, M., et al. (2010). Spectrophotometric estimation of tamsulosin hydrochloride by acid-dye method. Indian Journal of Pharmaceutical Sciences, 72(4), 523–526.

- Li, H., et al. (2016). Identification and Determination of Related Substances in Tamsulosin Hydrochloride Sustained-Release Capsules. Indian Journal of Pharmaceutical Sciences, 78(5), 629–635.

- Soeishi, Y., Matsushima, H., Watanabe, T., Higuchi, S., & Cornelissen, K. (1996). Absorption, metabolism and excretion of tamsulosin hydrochloride in man. Xenobiotica, 26(6), 637–645.

-

Med simplified. (2025, March 16). Pharmacology of Tamsulosin (Flomax); Pharmacokinetics, Mechanism of Action, Uses, Effects [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics and safety of tamsulosin in subjects with normal and impaired renal or hepatic function. Retrieved from [Link]

- Reddy, K. R., et al. (2012). Formulation Development and Invitro Evaluation of Tamsulosin Hcl Extended Release Pellets. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 643-648.

- Suneetha, A., & Rao, A. S. (2014). DEVELOPMENT AND IN VITRO CHARACTERIZATION OF TAMSULOSIN HYDROCHLORIDE PELLETS USED FOR BENIGN PROSTATIC HYPERPLASIA. International Journal of Research in Pharmacy and Chemistry, 4(3), 643-648.

- Upreti, V. V., et al. (2013). Population pharmacokinetics of tamsulosin hydrochloride in paediatric patients with neuropathic and non-neuropathic bladder. British Journal of Clinical Pharmacology, 75(5), 1301–1311.

-

BDD Pharma. (n.d.). Behaviour and transit of tamsulosin Oral Controlled Absorption System in the gastrointestinal tract. Retrieved from [Link]

- Wang, Y., et al. (2016). Preparation and stability investigation of tamsulosin hydrochloride sustained release pellets containing acrylic resin polymers with two different techniques. Drug Development and Industrial Pharmacy, 42(9), 1496–1504.

- Le, T. N., et al. (2022). An In Vitro Model for Characterization of Drug Permeability across the Tympanic Membrane. Pharmaceutics, 14(9), 1888.

Sources

- 1. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. ajpp.in [ajpp.in]

- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Identification of cytochrome P450 isozymes involved in metabolism of the alpha1-adrenoceptor blocker tamsulosin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Plasma protein binding of tamsulosin hydrochloride in renal disease: role of alpha1-acid glycoprotein and possibility of binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The (S)-Tamsulosin Hydrochloride Compass: A Technical Guide to Navigating the Pathophysiology of Benign Prostatic Hyperplasia